Potassium trifluoro[4-fluoro-3-(trifluoromethyl)phenyl]boranuide
Description
Potassium trifluoro[4-fluoro-3-(trifluoromethyl)phenyl]boranuide is a fluorinated organoboron compound characterized by a phenyl ring substituted with a fluorine atom at the 4-position and a trifluoromethyl (-CF₃) group at the 3-position. The boron center is bonded to three fluorine atoms, forming a trifluoroborate anion stabilized by a potassium counterion. This compound is used in cross-coupling reactions, such as Suzuki-Miyaura couplings, due to the electron-withdrawing nature of its substituents, which enhance the electrophilicity of the boron center .
Properties
IUPAC Name |
potassium;trifluoro-[4-fluoro-3-(trifluoromethyl)phenyl]boranuide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BF7.K/c9-6-2-1-4(8(13,14)15)3-5(6)7(10,11)12;/h1-3H;/q-1;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLYMYDCTUJRFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=C(C=C1)F)C(F)(F)F)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BF7K | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The boronic acid reacts with KHF₂ in a polar aprotic solvent (e.g., tetrahydrofuran or dimethylformamide) under reflux. The process replaces the hydroxyl groups on boron with fluorine atoms, forming the trifluoroborate anion, which precipitates as the potassium salt:
Optimized Protocol
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Reactants :
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4-Fluoro-3-(trifluoromethyl)phenylboronic acid (1 equiv)
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KHF₂ (3–6 equiv)
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Solvent : Anhydrous THF/DMF (4:1 v/v)
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Workup : Filter the precipitate, wash with cold acetone, and dry under vacuum.
Table 1 : Key Parameters for KHF₂-Mediated Synthesis
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| KHF₂ Equivalents | 3–6 | <3: Incomplete conversion; >6: Side reactions |
| Temperature | 80–100°C | Lower temps slow kinetics; higher temps risk decomposition |
| Solvent Polarity | High (DMF > THF) | Enhances ion pair separation |
Diazotization-Hydrolysis of 4-Fluoro-3-(Trifluoromethyl)Aniline
A patented method (US5892126A) outlines a precursor route starting from 4-fluoro-3-(trifluoromethyl)aniline:
Stepwise Process
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Diazotization : Treat the aniline with sodium nitrite (NaNO₂) and sulfuric acid (H₂SO₄) at 0–5°C to form the diazonium salt.
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Hydrolysis : Heat the diazonium salt in aqueous copper sulfate (CuSO₄) to replace the diazo group with a hydroxyl group.
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Borylation : React the phenol intermediate with bis(pinacolato)diboron (B₂pin₂) under palladium catalysis.
Critical Considerations
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Diazonium Stability : Excess H₂SO₄ (35–70% concentration) prevents premature hydrolysis.
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Byproduct Mitigation : Defluorination competes at temperatures >10°C; precise cooling (<5°C) is essential.
Transmetalation from Grignard Reagents
For substrates sensitive to acidic conditions, transmetalation from organomagnesium intermediates offers an alternative:
Procedure
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Generate the Grignard reagent (4-fluoro-3-(trifluoromethyl)phenylmagnesium bromide) from the corresponding aryl bromide.
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Add trimethyl borate (B(OMe)₃) to form the boronate complex.
Advantages :
Limitations :
Industrial-Scale Production
Continuous Flow Synthesis
Recent advances employ flow chemistry to enhance reproducibility and safety:
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Photochemical Borylation : Irradiate a mixture of the aryl halide and B₂pin₂ in a microreactor (residence time: 32 min, 450 nm LED).
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In-Line Fluoridation : Directly pass the boronate through a KHF₂-saturated column.
Table 2 : Comparative Analysis of Scalable Methods
| Method | Throughput (kg/day) | Purity (%) | Cost (USD/kg) |
|---|---|---|---|
| Batch KHF₂ | 5–10 | 95–97 | 120–150 |
| Flow Photochemical | 20–30 | 98–99 | 90–110 |
Challenges and Mitigation Strategies
Byproduct Formation
Purification
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Recrystallization : MTBE/hexane mixtures yield crystals with >99% purity.
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Chromatography : Silica gel with ethyl acetate/hexane gradients removes residual boronic acids.
Emerging Techniques
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro[4-fluoro-3-(trifluoromethyl)phenyl]boranuide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form boronic acids or esters.
Reduction: It can be reduced to form boranes.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Palladium catalysts, along with bases like potassium carbonate, are typically employed in Suzuki–Miyaura coupling reactions.
Major Products
The major products formed from these reactions include various boronic acids, boranes, and substituted aromatic compounds, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Potassium trifluoro[4-fluoro-3-(trifluoromethyl)phenyl]boranuide has a wide range of applications in scientific research:
Chemistry: It is extensively used in Suzuki–Miyaura coupling reactions to synthesize complex organic molecules.
Biology: It is used in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: It is used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism by which potassium trifluoro[4-fluoro-3-(trifluoromethyl)phenyl]boranuide exerts its effects involves the formation of a boron-carbon bond through transmetalation. In Suzuki–Miyaura coupling reactions, the compound reacts with a palladium catalyst to form a palladium-boron intermediate, which then undergoes reductive elimination to form the desired carbon-carbon bond . This process is highly efficient and selective, making it a valuable tool in organic synthesis.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural and functional differences between the target compound and analogous potassium trifluoroborates:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 4-F and 3-CF₃ substituents are strongly electron-withdrawing, making it more electrophilic than analogs with electron-donating groups (e.g., 4-OCH₃ in CAS 192863-36-8) .
- Functional Diversity : Compounds like the piperidine-carbonyl derivative (CAS 1359865-98-7) and methylsulfonyl analog (CAS 850623-40-4) incorporate functional groups that expand utility in pharmaceutical synthesis or materials science .
Physicochemical Properties
- Stability: Fluorinated aryltrifluoroborates generally exhibit high stability. The target compound’s multiple fluorine atoms enhance moisture resistance compared to non-fluorinated analogs.
- Solubility : The trifluoromethyl group increases lipophilicity, reducing solubility in polar solvents relative to compounds with hydrophilic substituents (e.g., 4-(2-hydroxyethoxy)phenyl in QN-3353, ) .
- Reactivity : In Suzuki-Miyaura couplings, the target compound’s electron-deficient aryl group may require milder bases compared to electron-rich analogs like 4-methoxyphenyl derivatives .
Biological Activity
Overview
Potassium trifluoro[4-fluoro-3-(trifluoromethyl)phenyl]boranuide is a member of the organotrifluoroborate family, recognized for its stability and versatility in organic synthesis. This compound, with the molecular formula C7H6BF4K, has gained attention in various fields, including medicinal chemistry, due to its potential biological activities and applications in drug development.
This compound can be synthesized through the reaction of 4-fluorobenzyl bromide with potassium trifluoroborate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like tetrahydrofuran (THF) under reflux conditions. The purification process often involves recrystallization or column chromatography to achieve high purity levels for biological studies.
The biological activity of this compound primarily stems from its role as a reagent in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This mechanism involves the formation of a palladium complex with the organotrifluoroborate, which subsequently undergoes oxidative addition with an aryl or vinyl halide. The process continues through transmetalation and reductive elimination to yield biaryl or aryl-vinyl products, which are crucial intermediates in the synthesis of pharmaceuticals and biologically active compounds.
Medicinal Chemistry
This compound has been utilized in the synthesis of various pharmaceutical intermediates. Its ability to facilitate the formation of complex organic molecules makes it valuable for developing new therapeutic agents. For instance, compounds synthesized using this reagent have shown promise in treating conditions such as ischemic stroke and chronic kidney diseases by modulating inflammatory responses and oxidative stress pathways .
Case Studies
- Synthesis of Anticancer Agents : Research has demonstrated that derivatives synthesized from this compound exhibit significant cytotoxicity against cancer cell lines. These studies highlight its potential as a scaffold for developing new anticancer drugs.
- Neuroprotective Effects : In animal models, compounds derived from this boron reagent have been shown to reduce brain infarct size and improve neurological outcomes following ischemic injury. This suggests a neuroprotective role that warrants further investigation into its mechanisms and therapeutic potential .
Safety and Toxicology
Despite its promising applications, safety assessments indicate that this compound can cause skin and eye irritation. Proper handling protocols must be observed to mitigate exposure risks during laboratory use .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Biological Activity |
|---|---|---|
| Potassium Trifluoro(3-((4-fluorophenyl)amino)-3-oxopropyl)borate | C13H12BF4K | Anti-inflammatory effects in ischemic models |
| Potassium 4-(trifluoromethyl)phenyltrifluoroborate | C7H6BF4K | Versatile reagent for organic synthesis |
Q & A
Basic Research Questions
Q. How can potassium trifluoro[4-fluoro-3-(trifluoromethyl)phenyl]boranuide be synthesized with optimal yield and purity?
- Methodological Answer : A standard approach involves lithiation of the aryl halide precursor (e.g., 4-fluoro-3-(trifluoromethyl)bromobenzene) followed by reaction with boron trifluoride etherate. For example, in analogous potassium trifluoroborate syntheses, the aryl halide is treated with n-BuLi at -78°C in THF, followed by BF₃·OEt₂ addition. The intermediate is then precipitated as the potassium salt using KHF₂ . Key parameters include strict moisture exclusion, low temperatures (-78°C), and inert atmosphere. Yields typically range from 65–85% depending on substituent steric effects .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H NMR : Aromatic protons appear as distinct multiplets (δ 7.07–7.38 ppm for fluorinated phenyl groups) .
- ¹⁹F NMR : Trifluoroborate (BF₃⁻) signals resonate at δ -135 to -115 ppm, while the -CF₃ group appears at δ -62 to -58 ppm .
- ¹¹B NMR : A sharp singlet near δ 3 ppm confirms trifluoroborate formation .
- FT-IR : B-F stretching vibrations at ~1450–1350 cm⁻¹ and C-F stretches at 1250–1100 cm⁻¹ .
Q. What safety protocols are critical for handling this compound?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coat, and safety goggles.
- Ventilation : Work in a fume hood to avoid inhalation of fine particles.
- Storage : Keep in a desiccator at 2–8°C under inert gas (argon) to prevent hydrolysis .
- Spill Management : Neutralize with sodium bicarbonate and collect residues in sealed containers for hazardous waste disposal .
Advanced Research Questions
Q. How does the electron-withdrawing 4-fluoro-3-(trifluoromethyl)phenyl group influence reactivity in cross-coupling reactions?
- Methodological Answer : The strong electron-withdrawing effect (-CF₃ and -F) enhances electrophilicity of the boron center, facilitating transmetalation in Suzuki-Miyaura couplings. Computational studies (DFT) suggest reduced activation energy for Pd-catalyzed reactions compared to non-fluorinated analogs. Experimental validation shows coupling efficiencies >90% with electron-rich aryl partners under mild conditions (50°C, K₂CO₃ base) .
Q. What strategies mitigate hydrolysis of this trifluoroborate in aqueous reaction media?
- Methodological Answer :
- Solvent System : Use mixed solvents (e.g., THF/H₂O 4:1) with buffered pH (8–9) to stabilize the boron center.
- Additives : Include phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance solubility and reduce water contact .
- Kinetic Monitoring : Track hydrolysis via ¹⁹F NMR; half-life in H₂O at 25°C is ~6 hours, but extends to >24 hours with 10% MeCN .
Q. How can computational modeling (e.g., DFT) predict regioselectivity in reactions involving this compound?
- Methodological Answer :
- Geometry Optimization : Use B3LYP/6-31G(d) to model the boron-aryl bond polarization.
- NBO Analysis : Quantifies charge distribution, showing higher positive charge on boron (~+0.75 e) due to -CF₃/-F groups .
- Transition State Modeling : Predicts preferential oxidative addition at the para-fluorine position in Pd-catalyzed couplings .
Key Considerations for Researchers
- Contradictions in Stability : While suggests stability at >300°C, hydrolysis data from indicates sensitivity to moisture. Always validate thermal stability via TGA-DSC before high-temperature applications.
- Synthetic Adaptability : The method in for ethynyl-trifluoroborates can be modified for substituted aryl systems by adjusting lithiation times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
